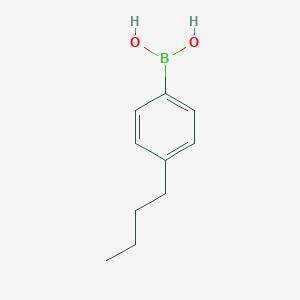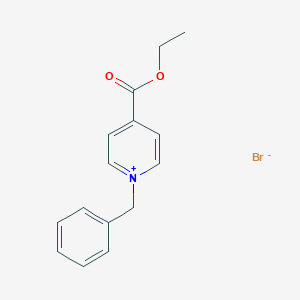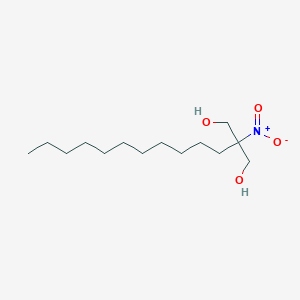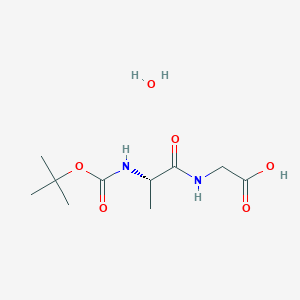
4-Metilpentano-hidrazida
Descripción general
Descripción
4-Methylpentanehydrazide is a chemical compound with the formula C6H14N2O . It contains 22 bonds in total, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine . The molecule consists of 14 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of 4-Methylpentanehydrazide includes a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine .Aplicaciones Científicas De Investigación
Medicina
4-Metilpentano-hidrazida tiene aplicaciones potenciales en medicina, particularmente en el desarrollo de medicamentos basados en metales. Estos medicamentos pueden exhibir oportunidades terapéuticas únicas debido a sus estados de oxidación variables e interacciones con moléculas cargadas negativamente . El compuesto podría estar involucrado en la síntesis de quelatos donde actúa como un ligando, contribuyendo al tratamiento de enfermedades como la diabetes, las úlceras y las enfermedades cardiovasculares .
Agricultura
En el sector agrícola, this compound podría utilizarse en la formulación de nanopesticidas. Estos pesticidas avanzados ofrecen liberación controlada y transporte dirigido, lo que puede reducir significativamente la dosis y el impacto ambiental al tiempo que mejora la eficiencia . El papel del compuesto podría ser crucial para mejorar las propiedades de estos nanopesticidas.
Ciencias Ambientales
El campo de las ciencias ambientales podría beneficiarse del uso de this compound en la fabricación de nanoenzimas o nanopartículas magnéticas (MNP). Estos materiales se utilizan para la detección y el tratamiento de contaminantes, ofreciendo alta actividad catalítica, estabilidad y multifuncionalidad . El compuesto puede contribuir a la síntesis o funcionalización de estas nanopartículas.
Ciencias de los Materiales
En las ciencias de los materiales, this compound podría estar involucrada en la caracterización de materiales utilizando técnicas como la microscopía electrónica de barrido (SEM) y la microscopía electrónica de transmisión de barrido (STEM). Puede desempeñar un papel en la preparación de muestras o como componente en el desarrollo de nuevos materiales .
Ingeniería Química
Las aplicaciones de this compound en ingeniería química podrían estar relacionadas con su participación en procesos de optimización multiobjetivo. Este compuesto podría utilizarse en la síntesis de productos químicos o materiales donde la optimización de varios requisitos conflictivos es crucial .
Bioquímica
En bioquímica, this compound puede utilizarse en el desarrollo de hidrogel autocurativo e inyectable. Estos hidrogel tienen aplicaciones en andamios de ingeniería de tejidos, administración de fármacos, apósitos para heridas y tratamiento del cáncer debido a su capacidad de imitar el entorno fisiológico y promover la proliferación celular .
Propiedades
IUPAC Name |
4-methylpentanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)3-4-6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMACGBVNTRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629433 | |
| Record name | 4-Methylpentanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140157-44-4 | |
| Record name | 4-Methylpentanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

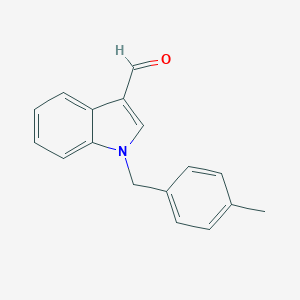
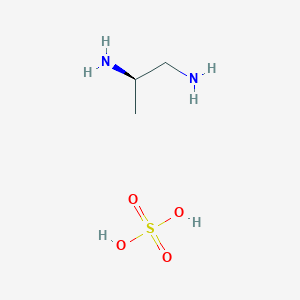
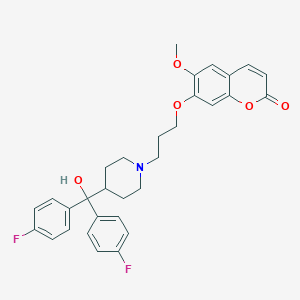
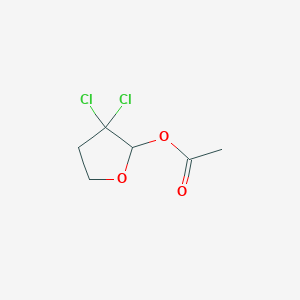

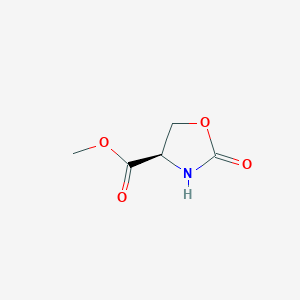

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)


